molecular formula C11H11NO3 B1344402 Ethyl (4-isocyanatophenyl)acetate CAS No. 827629-60-7

Ethyl (4-isocyanatophenyl)acetate

Cat. No.: B1344402
CAS No.: 827629-60-7
M. Wt: 205.21 g/mol
InChI Key: WJCNECDZVRTPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-isocyanatophenyl)acetate is an organic compound with the molecular formula C11H11NO3. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring, which is further connected to an ethyl acetate moiety. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-isocyanatophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-isocyanatobenzoic acid with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvents such as toluene or dichloromethane are commonly used, and the reaction is carried out at elevated temperatures to accelerate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-isocyanatophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (4-isocyanatophenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4-isocyanatophenyl)acetate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function and activity. The compound can also participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .

Comparison with Similar Compounds

Ethyl (4-isocyanatophenyl)acetate can be compared with other isocyanate-containing compounds, such as:

This compound stands out due to its combination of an isocyanate group and an ester moiety, providing unique reactivity and versatility in various chemical and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-isocyanatophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)7-9-3-5-10(6-4-9)12-8-13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNECDZVRTPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649175
Record name Ethyl (4-isocyanatophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827629-60-7
Record name Ethyl (4-isocyanatophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (4-isocyanatophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (4-isocyanatophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl (4-isocyanatophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl (4-isocyanatophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl (4-isocyanatophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl (4-isocyanatophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.